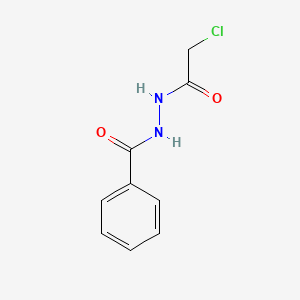

n'-(2-Chloroacetyl)benzohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(2-Chloroacetyl)benzohydrazide derivatives involves the reaction of specific hydrazides with aldehydes or ketones, forming Schiff base compounds through condensation reactions. For example, compounds have been synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, characterized by IR and ^1H NMR spectroscopy, demonstrating the compound's versatility as an intermediate for further chemical modifications (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of N'-(2-Chloroacetyl)benzohydrazide and its derivatives is analyzed using various spectroscopic techniques and X-ray diffraction. The X-ray crystallography of related compounds confirms the presence of specific structural motifs, such as the E configuration with respect to C=N double bonds and the stabilization of molecular structures through hydrogen bonding (Arjun et al., 2020).

Chemical Reactions and Properties

N'-(2-Chloroacetyl)benzohydrazide derivatives exhibit diverse chemical reactivity, including the ability to form various Schiff bases through condensation reactions. These compounds serve as intermediates for further chemical transformations, highlighting their importance in synthetic organic chemistry (Babu et al., 2014).

Physical Properties Analysis

The physical properties of N'-(2-Chloroacetyl)benzohydrazide derivatives, such as solubility, melting point, and crystalline structure, are determined through physicochemical methods. These properties are crucial for understanding the compound's behavior in various solvents and conditions, influencing its applications in different scientific fields.

Chemical Properties Analysis

The chemical properties of N'-(2-Chloroacetyl)benzohydrazide, including reactivity, stability, and functional group transformations, are investigated through spectroscopic and computational studies. These properties are essential for the compound's application in the synthesis of more complex molecules and materials (Arunagiri et al., 2018).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- N'-(2-Chloroacetyl)benzohydrazide derivatives demonstrate significant antimicrobial properties. A study by Shaikh (2013) revealed that N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide compounds, synthesized from 2-chloro-6-methoxy-3-quinolinecarbaldehyde and substituted benzohydrazides, exhibited notable antibacterial effects (Shaikh, 2013).

Anticancer Potentials

- Kumar et al. (2017) synthesized a series of N'-substituted benzohydrazides, including 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, and evaluated their in vitro anticancer potentials. Compounds from this series were found to be potent antimicrobial agents and demonstrated significant anticancer activities (Kumar et al., 2017).

Role in Corrosion Inhibition

- Singh et al. (2021) conducted a detailed study on hydroxy acetophenone derivative benzohydrazides, investigating their role as corrosion impeding agents. The study encompassed a full investigation of the protecting ability of these compounds against corrosion of mild steel in a 1M HCl medium (Singh et al., 2021).

Acetylation Reaction Studies

- Research by Campodónico et al. (2010) focused on the acetylation reaction of benzohydrazide derivatives, including N'-(2-Chloroacetyl)benzohydrazide, providing insights into their reactivity and potential applications in various chemical processes (Campodónico et al., 2010).

Antifungal Activity

- An investigation into the antifungal activity of benzohydrazides against Botrytis cinerea was conducted by Reino et al. (2007). This study highlighted the significant antifungal properties of certain benzohydrazide derivatives, contributing to the understanding of their potential applications in agriculture and pharmaceuticals (Reino et al., 2007).

Mécanisme D'action

Safety and Hazards

N’-(2-Chloroacetyl)benzohydrazide is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . These correspond to various hazards, including harm if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Orientations Futures

Propriétés

IUPAC Name |

N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBYJNNXDASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353151 | |

| Record name | n'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50677-24-2 | |

| Record name | n'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)